molecular formula C8H16ClNO3 B2867864 Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride CAS No. 2155852-00-7

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride

Cat. No.: B2867864
CAS No.: 2155852-00-7
M. Wt: 209.67
InChI Key: UXWKNONXFTXGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopentyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride typically involves the esterification of 2-amino-2-(3-hydroxycyclopentyl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-2-(3-oxocyclopentyl)acetate, while reduction of the amino group can produce 2-(3-hydroxycyclopentyl)ethanol .

Scientific Research Applications

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(3-hydroxycyclohexyl)acetate;hydrochloride
  • Methyl 2-amino-2-(3-hydroxycyclobutyl)acetate;hydrochloride
  • Methyl 2-amino-2-(3-hydroxycyclopropyl)acetate;hydrochloride

Uniqueness

Methyl 2-amino-2-(3-hydroxycyclopentyl)acetate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and physical properties compared to its cyclohexyl, cyclobutyl, and cyclopropyl analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-amino-2-(3-hydroxycyclopentyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(9)5-2-3-6(10)4-5;/h5-7,10H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWKNONXFTXGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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